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Executive Summary
IM156, also known as lixumistat, is a novel, orally administered small molecule of the biguanide

class engineered to be a potent inhibitor of the mitochondrial electron transport chain.

Specifically, IM156 targets Protein Complex I (PC1), a critical entry point for electrons into the

oxidative phosphorylation (OXPHOS) pathway. By inhibiting PC1, IM156 disrupts mitochondrial

respiration, leading to a decrease in cellular ATP production and a concomitant activation of the

AMP-activated protein kinase (AMPK) signaling pathway. This mechanism of action makes

IM156 a promising therapeutic candidate for cancers and fibrotic diseases that are highly

dependent on OXPHOS for their energy and biosynthetic needs. Preclinical studies have

demonstrated its efficacy in a range of cancer models, and it has completed a Phase 1 clinical

trial in patients with advanced solid tumors, establishing a recommended Phase 2 dose. This

guide provides a comprehensive overview of the IM156 oxidative phosphorylation inhibition

pathway, including its mechanism of action, key experimental data, and detailed protocols for

relevant assays.
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Core Mechanism of Action: Inhibition of
Mitochondrial Complex I
IM156 exerts its primary effect by directly inhibiting the activity of mitochondrial Protein

Complex I (NADH:ubiquinone oxidoreductase).[1][2][3][4] As the first and largest enzyme

complex of the electron transport chain, PC1 plays a pivotal role in cellular respiration by

oxidizing NADH and transferring electrons to coenzyme Q. This process is coupled with the

pumping of protons across the inner mitochondrial membrane, establishing the proton motive

force essential for ATP synthesis by ATP synthase (Complex V).

By binding to and inhibiting PC1, IM156 effectively blocks this initial step of the electron

transport chain.[1][3] This disruption leads to a cascade of metabolic consequences:

Decreased Oxygen Consumption Rate (OCR): Inhibition of the electron transport chain

directly results in a reduced rate of oxygen consumption by the mitochondria.[1]

Reduced ATP Production: The diminished proton motive force impairs the ability of ATP

synthase to produce ATP, leading to a state of cellular energy stress.[1]

Activation of AMPK: The resulting increase in the cellular AMP:ATP ratio is a potent activator

of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

[5]

Signaling Pathway of IM156-Mediated OXPHOS
Inhibition
The inhibition of OXPHOS by IM156 triggers a well-defined signaling cascade that ultimately

impacts cell growth, proliferation, and survival. The central player in this pathway is AMPK.

Figure 1: IM156 Signaling Pathway.

Upon activation, AMPK phosphorylates multiple downstream targets to restore energy balance.

A key downstream effector is the mammalian target of rapamycin complex 1 (mTORC1), a

central regulator of cell growth and proliferation. Activated AMPK inhibits mTORC1 signaling,

leading to a reduction in protein synthesis and cell cycle progression.[1] This inhibition of a
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major anabolic pathway, coupled with the primary energy deficit, is detrimental to highly

proliferative cancer cells.

Quantitative Data on IM156 Activity
The following tables summarize the available quantitative data on the in vitro and clinical

activity of IM156.

Table 1: In Vitro Potency of IM156

Parameter Cell Line/Condition Value Reference

Potency vs. Metformin
Cellular AMPK

Phosphorylation
60-fold more potent [5]

Effect on OCR
A549 human lung

cancer cells

No effect up to 50 µM

(for a metabolite)
[1]

Effect on Cell Viability
A549 human lung

cancer cells

No effect up to 50 µM

(for a metabolite)
[1]

Note: Specific IC50 values for IM156 across a broad panel of cancer cell lines are not yet

publicly available in a consolidated format.

Table 2: IM156 Phase 1 Clinical Trial Data (Advanced Solid Tumors)
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Parameter Value Reference

Recommended Phase 2 Dose

(RP2D)
800 mg, once daily (QD) [1][6]

Maximum Tolerated Dose

(MTD)

Not reached; 1,200 mg QD

was not well tolerated due to

nausea

[1][3]

Best Response
Stable Disease (SD) in 7 of 22

patients (32%)
[6][7]

Most Frequent Treatment-

Related Adverse Events

(TRAEs)

Nausea (73%), Diarrhea

(55%), Vomiting (50%)
[6][7]

Grade 3 TRAE Nausea (14%) [6][7]

Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of

IM156 on cellular metabolism.

Mitochondrial Respiration Assay (Seahorse XF Mito
Stress Test)
This protocol is adapted for the Agilent Seahorse XF96 Analyzer to measure the effect of IM156

on the oxygen consumption rate (OCR).
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Day 1: Cell Seeding

Day 2: Assay

Seed cells in Seahorse XF96 plate
(e.g., 2 x 10^4 cells/well)

Incubate overnight (37°C, 5% CO2)

Replace culture medium with assay medium
containing IM156 or vehicle

Hydrate sensor cartridge with calibrant
(overnight at 37°C, no CO2)

Load inhibitor compounds into sensor cartridge
(Oligomycin, FCCP, Rotenone/Antimycin A)

Prepare Seahorse XF assay medium
(supplemented with glucose, pyruvate, glutamine)

Equilibrate cells in non-CO2 incubator
(37°C for 1 hour)

Run Mito Stress Test on Seahorse Analyzer
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Treat cells with IM156

Lyse cells and extract proteins

Quantify protein concentration (e.g., BCA assay)

Separate proteins by SDS-PAGE

Transfer proteins to a PVDF membrane

Block membrane with BSA or milk

Incubate with primary antibodies
(e.g., anti-p-AMPK, anti-NDUFB8)

Incubate with HRP-conjugated secondary antibody

Detect signal using chemiluminescence
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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